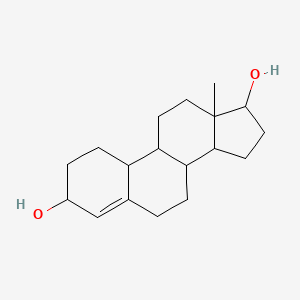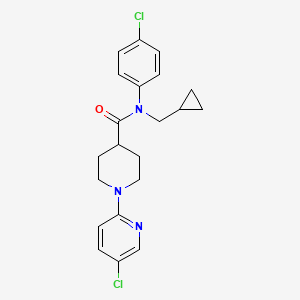![molecular formula C25H32ClN5O6 B10763776 7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B10763776.png)
7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML378 is a biologically active compound known for its role as a dual inhibitor of lysophospholipase LYPLA1 (APT1) and LYPLA2 (APT2). It is a carbamate-based compound with the molecular formula C25H32ClN5O6 and a molecular weight of 534.01 g/mol . ML378 has shown significant potential in scientific research due to its inhibitory effects on specific enzymes and its selectivity over other targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML378 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of ML378 .
Industrial Production Methods
Industrial production of ML378 would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency. This process would require the use of industrial-grade equipment and adherence to stringent quality control measures to maintain the compound’s integrity and activity.
Chemical Reactions Analysis
Types of Reactions
ML378 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ML378 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s efficiency and the purity of the products formed .
Major Products Formed
The major products formed from the reactions of ML378 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Scientific Research Applications
ML378 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes involved in disease pathways.
Industry: Utilized in the development of new chemical processes and products .
Mechanism of Action
ML378 exerts its effects by inhibiting the activity of lysophospholipase LYPLA1 (APT1) and LYPLA2 (APT2). These enzymes are involved in the metabolism of lysophospholipids, which play a crucial role in cellular signaling and membrane dynamics. By inhibiting these enzymes, ML378 disrupts the normal metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ML378 include other lysophospholipase inhibitors and carbamate-based inhibitors. Some of these compounds are:
- CID71710938
- JJH-254
Uniqueness of ML378
ML378 stands out due to its high selectivity and potency as a dual inhibitor of LYPLA1 and LYPLA2. It also exhibits significant selectivity over other enzymes, such as FAAH and 20SHs, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C25H32ClN5O6 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
[7-(morpholine-4-carbonyl)-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H32ClN5O6/c26-20-5-3-18(4-6-20)1-2-19-7-9-28(10-8-19)25(35)37-31-22(32)21-17-29(11-12-30(21)24(31)34)23(33)27-13-15-36-16-14-27/h3-6,19,21H,1-2,7-17H2 |
InChI Key |
KQQSWNNGVFWIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=C(C=C2)Cl)C(=O)ON3C(=O)C4CN(CCN4C3=O)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol](/img/structure/B10763693.png)
![[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763696.png)
![17-Acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763704.png)
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763711.png)
![11-(Chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10763717.png)
![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)


![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)

![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)
![N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B10763788.png)
